4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Description
4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C22H21N3O5S2 and its molecular weight is 471.55. The purity is usually 95%.
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Biological Activity
The compound 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound is characterized by a unique structure that combines furan and thiazole moieties with a benzamide core. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The presence of the sulfamoyl and thiazole groups suggests potential inhibitory effects on enzymes such as carbonic anhydrase and various kinases, which are crucial in cancer and inflammatory pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in tumor growth and proliferation.
- Cell Cycle Arrest : Similar to other thiazole derivatives, it may induce cell cycle arrest in cancer cells, particularly at the G2/M phase.
- Apoptosis Induction : Evidence suggests that this compound can trigger programmed cell death in malignant cells.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to the one . For instance, research on related thiazole derivatives has shown significant cytotoxic effects against various cancer cell lines, including breast, prostate, and melanoma cells.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
SMART-H | PC-3 | 0.5 | Tubulin polymerization inhibition |
SMART-F | A375 | 0.8 | Apoptosis induction |
These findings indicate that the compound may exhibit similar potency against cancer cells due to its structural similarities.
Anti-inflammatory Activity
In addition to anticancer properties, compounds with similar structures have been reported to possess anti-inflammatory effects. This is likely due to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Case Studies
- In Vivo Studies : In a study involving human prostate cancer xenografts, treatment with related thiazole compounds resulted in significant tumor size reduction without notable toxicity. This suggests a favorable therapeutic index for compounds like this compound.
- Clinical Relevance : A phase I clinical trial involving similar thiazole derivatives demonstrated promising results in patients with advanced solid tumors, indicating that further development could lead to effective new therapies.
Properties
IUPAC Name |
4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S2/c1-24(14-17-5-4-12-30-17)32(27,28)18-9-6-15(7-10-18)21(26)23-22-25(2)19-11-8-16(29-3)13-20(19)31-22/h4-13H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKKIRQUACEPLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.